N-Propylimidazole Moiety is Indispensable for Anti-Staphylococcal Activity
In the N,N-disubstituted 2-aminobenzothiazole series, the N-propylimidazole group is essential for antibacterial activity. Compound 3 (des-N-propylimidazole analog) was completely inactive against S. aureus ATCC 25923 (MIC >100 µM), whereas Compound 1 (containing the N-propylimidazole) exhibited MIC = 2.9 µM [1]. The target compound 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine retains this critical N-propylimidazole pharmacophore, distinguishing it from analogs that replace this group with pyrrole, N-methylimidazole, pyrrolidine, or cyclohexylamine, all of which show ≥5-fold losses in activity [1].
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus ATCC 25923 |
|---|---|
| Target Compound Data | Predicted to retain activity based on presence of N-propylimidazole; exact MIC not directly reported in primary literature |
| Comparator Or Baseline | Compound 3 (des-N-propylimidazole analog): MIC >100 µM; Pyrrole analog (38): MIC inactive; N-methylimidazole analog (39): MIC = 13.2 µM; Pyrrolidine analog (40): MIC = 29.6 µM |
| Quantified Difference | N-propylimidazole-containing compounds are ≥5- to >34-fold more potent than analogs lacking this moiety |
| Conditions | In vitro broth microdilution assay against S. aureus ATCC 25923; MIC values in µM |
Why This Matters
For procurement decisions, this evidence confirms that the N-propylimidazole moiety is a non-negotiable pharmacophoric element; analogs lacking this group are functionally inert against S. aureus.
- [1] Nikalje AG, et al. Identification and structure-activity relationships for a series of N,N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorg Med Chem Lett. 2023;89:129301. Table 4; MIC data for imidazole replacements. View Source
